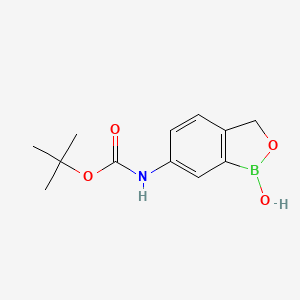

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane

Descripción general

Descripción

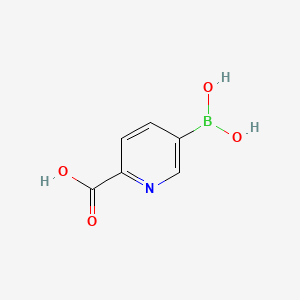

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane, commonly referred to as Boc-OH-BXB, is a boron-containing organic compound that has been used extensively in scientific research due to its unique properties. Boc-OH-BXB is a versatile compound that has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used to study the mechanism of action of certain enzymes and proteins, as well as to study the biochemical and physiological effects of certain drugs.

Aplicaciones Científicas De Investigación

Nanoparticle Modification for Enhanced Saccharide Binding

Nanoparticles modified with benzoboroxole derivatives demonstrate enhanced binding to monosaccharides at pH 7.4, suggesting applications in biosensing and diagnostics. The modification leads to higher binding constants compared to free ligands, highlighting the potential for developing sensitive detection systems for saccharides (Schumacher et al., 2011).

Antifungal Mechanisms

Research on benzoxaboroles like AN2690 reveals their mechanism in inhibiting fungal growth by targeting aminoacyl-tRNA synthetase. This interaction prevents protein synthesis, offering insights into new antifungal strategies and the development of treatments for fungal infections (Rock et al., 2007).

Plant Defense and Detoxification

Studies on the detoxification mechanisms in Arabidopsis seedlings exposed to allelochemicals like benzoxazolin-2(3H)-one (BOA) provide valuable information on plant defense strategies against environmental toxins. This research can inform agricultural practices and the development of resistant crop varieties (Baerson et al., 2005).

Antibacterial Activity

Benzoxaborole compounds exhibit antimicrobial activity by inhibiting key bacterial enzymes, such as leucyl-tRNA synthetase. These findings support the exploration of benzoxaboroles as potential antibacterial agents, particularly in the fight against resistant bacterial strains (Si et al., 2019).

Hydrogel Development for Biomedical Applications

The design of self-healing hydrogels based on benzoxaborole-catechol dynamic covalent chemistry highlights potential applications in drug delivery and tissue engineering. These hydrogels can form at physiological pH, offering a promising platform for 3D cell encapsulation and other bioapplications (Chen et al., 2018).

Catalytic Applications

Research into the catalytic properties of benzoxaborole derivatives, such as in the hydroboration of aldehydes, imines, and ketones, provides insights into their utility in synthetic chemistry. These studies contribute to the development of new catalytic methods for organic synthesis (Koren-Selfridge et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of the compound 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane is the amino group in organic compounds . The compound is used as a protecting group for amines, which are often good nucleophiles and strong bases . This protection allows for transformations of other functional groups without interference from the amino group .

Mode of Action

The 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane compound interacts with its targets by converting the amino group into a carbamate . This conversion is achieved through a nucleophilic addition-elimination reaction . The precursor for this reaction is Di-tert-butyl decarbonate, which acts as an electrophile for the nucleophilic addition of the amine .

Biochemical Pathways

The biochemical pathway affected by 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane involves the protection of amino groups during the synthesis of multifunctional targets . The compound allows for the dual protection of amines and amides, facilitating the cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Pharmacokinetics

The pharmacokinetic properties of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane are influenced by its stability towards most nucleophiles and bases . The compound can be cleaved under anhydrous acidic conditions, producing tert-butyl cations . This cleavage impacts the bioavailability of the compound, as it allows for the removal of the protecting group when necessary .

Result of Action

The result of the action of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane is the protection of the amino group, allowing for the transformation of other functional groups without interference . After the transformation is complete, the compound can be removed by cleaving it under anhydrous acidic conditions .

Action Environment

The action of 6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane can be influenced by environmental factors such as pH and temperature . The compound is stable under most conditions, but can be cleaved under anhydrous acidic conditions . Therefore, the efficacy and stability of the compound can be controlled by adjusting these environmental factors .

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO4/c1-12(2,3)18-11(15)14-9-5-4-8-7-17-13(16)10(8)6-9/h4-6,16H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTYIDJNPFQYPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=CC(=C2)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657331 | |

| Record name | tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Boc-amino)-1-hydroxy-2,1-benzoxaborolane | |

CAS RN |

850568-79-5 | |

| Record name | 1,1-Dimethylethyl N-(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-6-yl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-hydroxy-1,3-dihydro-2,1-benzoxaborol-6-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)